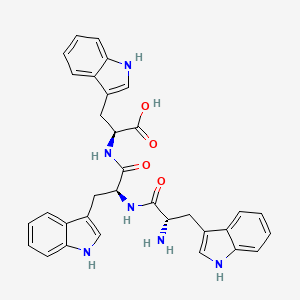

Trp-Trp-Trp

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N6O4/c34-25(13-19-16-35-26-10-4-1-7-22(19)26)31(40)38-29(14-20-17-36-27-11-5-2-8-23(20)27)32(41)39-30(33(42)43)15-21-18-37-28-12-6-3-9-24(21)28/h1-12,16-18,25,29-30,35-37H,13-15,34H2,(H,38,40)(H,39,41)(H,42,43)/t25-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCAKIVDAFTTGJ-ARVREXMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658740 | |

| Record name | L-Tryptophyl-L-tryptophyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59005-82-2 | |

| Record name | L-Tryptophyl-L-tryptophyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Trp-Trp-Trp Peptide

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the tripeptide Trp-Trp-Trp (WWW). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate the successful production of this hydrophobic peptide.

Introduction

The this compound (WWW) peptide, a sequence rich in the aromatic amino acid tryptophan, presents unique challenges and considerations in its chemical synthesis and purification. Its inherent hydrophobicity can lead to aggregation during both solid-phase peptide synthesis (SPPS) and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide outlines optimized strategies to mitigate these challenges, ensuring high purity and yield of the final product.

The indole side chain of tryptophan is susceptible to modification during the acidic conditions of cleavage from the solid support. Therefore, the use of appropriate protecting groups and scavenger cocktails is critical. This guide will detail the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS, which offers a robust methodology for the synthesis of tryptophan-containing peptides.

Synthesis of this compound Peptide

The primary method for the synthesis of the WWW peptide is Fmoc-based solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Key Materials and Reagents

| Reagent/Material | Specification | Supplier Example |

| Resin | Wang resin, pre-loaded with Fmoc-Trp(Boc)-OH | Novabiochem |

| Amino Acid | Fmoc-Trp(Boc)-OH | Sigma-Aldrich |

| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) | AAPPTEC |

| Activation Base | DIPEA (N,N-Diisopropylethylamine) | Thermo Fisher Scientific |

| Fmoc Deprotection | 20% Piperidine in DMF (N,N-Dimethylformamide) | In-house preparation |

| Cleavage Cocktail | 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O | In-house preparation |

| Solvents | DMF (Peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (anhydrous) | Various |

Experimental Protocol: Fmoc-SPPS of this compound Peptide

This protocol outlines the manual synthesis of H-Trp-Trp-Trp-OH on a 0.1 mmol scale.

1. Resin Swelling:

-

Place 0.1 mmol of Fmoc-Trp(Boc)-Wang resin in a reaction vessel.

-

Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

2. First Deprotection:

-

Add 10 mL of 20% piperidine in DMF to the resin.

-

Agitate for 20 minutes to remove the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL).

3. First Coupling (Second Trp):

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and HOBt (0.3 mmol, 3 eq) in 5 mL of DMF.

-

Add DIPEA (0.6 mmol, 6 eq) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours.

-

To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (2 x 10 mL).

4. Second Deprotection:

-

Repeat step 2.

5. Second Coupling (Third Trp):

-

Repeat step 3.

6. Final Deprotection:

-

Repeat step 2 to remove the N-terminal Fmoc group.

7. Resin Washing and Drying:

-

Wash the peptidyl-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with diethyl ether (2 x 10 mL).

-

Dry the resin under vacuum for at least 1 hour.

Synthesis Workflow Diagram

Cleavage of the Peptide from the Resin

The final step in the synthesis is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups.

Experimental Protocol: Cleavage

-

Place the dried peptidyl-resin in a reaction vessel.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For every 100 mg of resin, use 2 mL of the cocktail.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional stirring.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Expected Yields

The overall yield of SPPS can be influenced by factors such as coupling efficiency and peptide aggregation. For hydrophobic peptides like WWW, yields can be lower than for more hydrophilic sequences.

| Step | Parameter | Typical Value |

| Coupling | Coupling Efficiency per step | >99% |

| Cleavage | Cleavage Yield from Wang Resin | ~70-90% |

| Overall | Crude Peptide Yield (post-precipitation) | ~20-50% |

Note: These are estimated values and can vary depending on the specific synthesis conditions and scale.

Purification of this compound Peptide

Due to the potential for side products and truncated sequences during SPPS, the crude peptide must be purified to achieve a high degree of homogeneity. The standard and most effective method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile), with more hydrophobic peptides eluting later.

Experimental Protocol: RP-HPLC Purification

1. Sample Preparation:

-

Dissolve the crude WWW peptide in a minimal amount of a suitable solvent, such as a small volume of DMF or DMSO, and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

-

Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size for semi-preparative) |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 4 mL/min (for semi-preparative) |

| Detection | UV at 220 nm and 280 nm (due to tryptophan) |

| Column Temperature | 30°C |

3. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of each fraction by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95% or >98%).

4. Lyophilization:

-

Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Purification Workflow Diagram

Purity and Yield Data

| Stage | Parameter | Typical Value |

| Crude Peptide | Purity by Analytical HPLC | 50-70% |

| Purification | Recovery from RP-HPLC | 30-60% |

| Final Product | Final Purity by Analytical HPLC | >95% or >98% |

| Final Product | Overall Yield (from initial resin loading) | 5-20% |

Note: A commercially available H-Trp-Trp-Trp-OH peptide has a reported purity of 96.1% as determined by HPLC.[2]

Characterization

The identity and purity of the final this compound peptide should be confirmed by analytical techniques such as:

-

Analytical RP-HPLC: To determine the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide. For H-Trp-Trp-Trp-OH, the expected molecular weight is 576.66 g/mol .[2]

Conclusion

The synthesis and purification of the this compound peptide, while challenging due to its hydrophobic nature, can be successfully achieved with careful optimization of the experimental protocols. The use of Fmoc-Trp(Boc)-OH during SPPS and a well-defined cleavage cocktail are essential for minimizing side reactions. Subsequent purification by RP-HPLC is a robust method for obtaining the target peptide at high purity. The detailed methodologies and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of Tri-tryptophan Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the tri-tryptophan (WWW) peptide. The information is curated for researchers and professionals in drug development and related scientific fields. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the peptide's mechanism of action.

Physicochemical Properties of Tri-tryptophan

The unique properties of the tri-tryptophan peptide, stemming from the presence of three consecutive tryptophan residues, make it a subject of interest in various research areas, particularly in the development of antimicrobial agents. The indole side chains of tryptophan play a crucial role in its interactions with cellular membranes.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the tri-tryptophan peptide.

| Property | Value | Source |

| Molecular Weight | 576.6 g/mol | [1][2] |

| Theoretical Isoelectric Point (pI) | 7.0 | [2] |

| Molar Extinction Coefficient (at 280 nm) | 17070 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φf) | Not available in literature | |

| Solubility | Moderate in aqueous solutions; solubility is pH-dependent. | Inferred from general peptide and tryptophan properties |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of peptides like tri-tryptophan.

Determination of Isoelectric Point (pI) by Potentiometric Titration

The isoelectric point of a peptide can be determined with high precision using potentiometric titration.[5][6][7]

Principle: This method involves titrating a solution of the peptide with a strong acid and a strong base to determine the pKa values of its ionizable groups. The pI is the pH at which the net charge of the peptide is zero.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the tri-tryptophan peptide (e.g., 1-5 mg) in deionized water or a suitable electrolyte solution.

-

Titration with Acid: Titrate the peptide solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH electrode. Record the volume of titrant added and the corresponding pH values.

-

Titration with Base: In a separate experiment, or by back-titration, titrate the peptide solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the volume of titrant and pH.

-

Data Analysis: Plot the pH as a function of the equivalents of acid or base added. The inflection points on the titration curve correspond to the pKa values of the ionizable groups (the N-terminal amino group and the C-terminal carboxyl group for tri-tryptophan).

-

pI Calculation: For a simple peptide like tri-tryptophan with one acidic and one basic group, the pI can be calculated as the average of the pKa values for the N-terminal amino group and the C-terminal carboxyl group.

Determination of Molar Extinction Coefficient by UV-Vis Spectroscopy

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength and can be determined using UV-Vis spectroscopy.[8][9][10]

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The molar extinction coefficient (ε) is the constant of proportionality.

Protocol:

-

Preparation of a Stock Solution: Accurately weigh a small amount of the tri-tryptophan peptide and dissolve it in a known volume of a suitable solvent (e.g., deionized water or a buffer like phosphate-buffered saline, PBS) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

-

UV-Vis Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at 280 nm, the wavelength at which tryptophan exhibits maximum absorbance. Use the solvent as a blank.

-

Data Analysis: Plot a graph of absorbance versus concentration. The plot should yield a straight line passing through the origin.

-

Calculation of ε: The slope of the line is equal to the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm. The molar extinction coefficient is calculated using the formula: ε = (Absorbance) / (concentration × path length).

Determination of Fluorescence Quantum Yield by the Comparative Method

The fluorescence quantum yield (Φf) can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[11][12]

Principle: The relative fluorescence quantum yield of a sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard with a known quantum yield.

Protocol:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as tri-tryptophan (e.g., quinine sulfate in 0.1 M H₂SO₄ or N-acetyltryptophanamide).

-

Preparation of Solutions: Prepare a series of dilute solutions of both the tri-tryptophan peptide and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.

-

Absorbance Measurements: Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 280 nm for tryptophan).

-

Fluorescence Measurements: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the tri-tryptophan peptide and the standard.

-

Determine the slope of the linear fit for both plots.

-

-

Calculation of Quantum Yield: The quantum yield of the tri-tryptophan peptide (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Biological Activity and Mechanism of Action

Tryptophan-rich peptides, particularly those containing a tri-tryptophan motif, are known for their antimicrobial properties. A well-studied example is tritrpticin, a cathelicidin-derived antimicrobial peptide with a central WWWP motif.[1][13] The mechanism of action of these peptides primarily involves the disruption of microbial cell membranes.

The diagram below illustrates the proposed mechanism of action for a tri-tryptophan-containing antimicrobial peptide.

Caption: Proposed mechanism of antimicrobial action for a tri-tryptophan peptide.

Experimental Workflow for Peptide Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a peptide like tri-tryptophan.

Caption: Workflow for the synthesis and characterization of tri-tryptophan peptide.

References

- 1. Recombinant expression, antimicrobial activity and mechanism of action of tritrpticin analogs containing fluoro-tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. Ultraviolet Absorption Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 9. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extinction Coefficient Determination of Proteins [biosyn.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. agilent.com [agilent.com]

- 13. Structure-Function Analysis of Tritrpticin Analogs: Potential Relationships between Antimicrobial Activities, Model Membrane Interactions, and Their Micelle-Bound NMR Structures - PMC [pmc.ncbi.nlm.nih.gov]

Self-Assembly of Tryptophan-Tryptophan-Tryptophan Peptide in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and experimental methodologies associated with the self-assembly of the Tryptophan-Tryptophan-Tryptophan (Trp-Trp-Trp or WWW) peptide in an aqueous environment. The unique properties of the tryptophan residue, with its large hydrophobic indole side chain, make the WWW tripeptide a subject of significant interest for the development of novel biomaterials, including hydrogels for drug delivery and tissue engineering. This document outlines the fundamental driving forces behind the self-assembly process, detailed experimental protocols for its characterization, and a summary of expected quantitative data based on studies of similar tryptophan-rich peptides.

Core Principles of this compound Peptide Self-Assembly

The spontaneous organization of this compound peptides in aqueous solution is a complex process governed by a delicate balance of non-covalent interactions. The hydrophobic nature of the tryptophan residues is a primary driver, leading the peptides to arrange themselves in a manner that minimizes their contact with water. This process is further stabilized by a combination of other intermolecular forces, leading to the formation of ordered nanostructures.

The key interactions driving the self-assembly of the WWW peptide include:

-

Hydrophobic Interactions: The indole side chains of the tryptophan residues are highly hydrophobic. In an aqueous environment, these groups tend to aggregate to reduce their exposure to water, a phenomenon known as the hydrophobic effect. This is a major thermodynamic driving force for self-assembly.[1]

-

π-π Stacking: The aromatic indole rings of the tryptophan residues can interact through π-π stacking. These interactions, where the electron clouds of adjacent aromatic rings align, contribute significantly to the stability of the self-assembled structures.[2] This directional interaction is crucial for the formation of ordered, often fibrillar, nanostructures.

-

Hydrogen Bonding: The peptide backbone contains amide and carbonyl groups that can form intermolecular hydrogen bonds. These hydrogen bonds play a critical role in the formation of stable secondary structures, such as β-sheets, which often form the core of the self-assembled nanofibers.[3]

-

Van der Waals Forces: These are weaker, short-range attractive forces that contribute to the overall stability of the assembled structures once the peptide molecules are in close proximity.

The interplay of these forces leads to a hierarchical self-assembly process, which can be visualized as a multi-step pathway.

Experimental Protocols

The study of this compound peptide self-assembly involves a series of well-defined experimental procedures, from peptide synthesis to the characterization of the resulting nanostructures.

Peptide Synthesis and Purification

The this compound peptide is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4][5]

Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound:

-

Resin Preparation: A Rink Amide resin is commonly used to obtain a C-terminal amide, which can enhance self-assembly by preventing charge repulsion. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected tryptophan (Fmoc-Trp(Boc)-OH) is activated using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) and coupled to the resin. The use of a Boc protecting group on the indole nitrogen of tryptophan is recommended to prevent side reactions.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents.

-

Repeat Cycles: The deprotection and coupling steps are repeated for the subsequent tryptophan residues.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed and then lyophilized to obtain a crude peptide powder.

Purification Protocol:

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[4][6]

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is used.

-

Detection: The peptide elution is monitored by UV absorbance at 280 nm, owing to the strong absorbance of the tryptophan indole ring.

-

Fraction Collection and Lyophilization: The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product.

-

Characterization: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.

Preparation of Self-Assembled Structures

The self-assembly of the WWW peptide is typically induced by a change in solvent conditions or pH.

Protocol for Hydrogel Formation:

-

Stock Solution Preparation: A stock solution of the lyophilized WWW peptide is prepared in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or by dissolving it in water at an alkaline pH (e.g., using NaOH) where the peptide is soluble in its deprotonated form.

-

Triggering Self-Assembly: The self-assembly is then triggered by diluting the stock solution with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to the desired final peptide concentration.[4] This "solvent switch" or "pH jump" method induces the peptide to self-assemble as it becomes less soluble in the aqueous environment.

-

Incubation: The solution is incubated at a controlled temperature (e.g., room temperature or 37°C) to allow for the formation and maturation of the nanostructures, which can range from minutes to several hours.

Characterization of Self-Assembled Structures

A suite of analytical techniques is employed to characterize the morphology, secondary structure, and bulk properties of the self-assembled WWW peptide nanostructures.

Transmission Electron Microscopy (TEM):

TEM is used to visualize the morphology of the self-assembled nanostructures.

-

Sample Preparation: A small aliquot of the peptide solution is deposited onto a carbon-coated copper grid.

-

Staining: The sample is negatively stained with a solution of a heavy metal salt, such as uranyl acetate or phosphotungstic acid, to enhance contrast.

-

Imaging: The grid is dried and imaged using a transmission electron microscope.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is employed to determine the secondary structure of the peptide in its assembled state.

-

Sample Preparation: The peptide solution is placed in a quartz cuvette with a short path length (e.g., 0.1 mm).

-

Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm). A characteristic negative peak around 218 nm is indicative of β-sheet formation.[7]

-

Temperature Scans: Thermal denaturation studies can be performed by monitoring the CD signal at a specific wavelength as a function of temperature to assess the stability of the self-assembled structures.

Fluorescence Spectroscopy:

The intrinsic fluorescence of the tryptophan residues is a powerful tool to monitor the self-assembly process.

-

Intrinsic Tryptophan Fluorescence: The peptide solution is excited at around 280-295 nm, and the emission spectrum is recorded (typically 310-400 nm). A blue shift in the emission maximum (e.g., from ~350 nm to ~330 nm) indicates the transfer of tryptophan residues to a more hydrophobic environment upon self-assembly.[8]

-

Thioflavin T (ThT) Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures. An increase in ThT fluorescence intensity can be used to monitor the kinetics of fibril formation.

-

Critical Aggregation Concentration (CAC) Determination: The CAC can be determined by monitoring a change in the fluorescence of a hydrophobic dye, such as 8-anilinonaphthalene-1-sulfonate (ANS), as a function of peptide concentration. A sharp increase in ANS fluorescence indicates the formation of micelles or aggregates with hydrophobic pockets.[6]

Quantitative Data

| Parameter | Technique | Expected Value/Range | Reference Analogue |

| Peptide Purity | RP-HPLC | >95% | Standard for SPPS |

| Molecular Weight | Mass Spectrometry | ~600.67 g/mol (for C-terminal amide) | Theoretical |

| Critical Aggregation Concentration (CAC) | Fluorescence Spectroscopy (ANS) | 10-5 - 10-3 M | (WY)3 peptide[6] |

| Nanofiber Diameter | TEM | 5 - 20 nm | Pentagonal-Gly-Trpzip[9] |

| Nanofiber Length | TEM | Several micrometers | L-Trp self-assembly[10] |

| CD Spectroscopy (β-sheet signal) | CD Spectroscopy | Negative minimum at ~218 nm | Trpzip peptides[7] |

| Fluorescence Emission Maximum (Monomer) | Fluorescence Spectroscopy | ~350-360 nm | (WY)3 peptide[6] |

| Fluorescence Emission Maximum (Assembled) | Fluorescence Spectroscopy | ~325-340 nm (blue-shifted) | D-Ser(tBu)-L-Phe-L-Trp[4] |

Signaling Pathways and Logical Relationships

The self-assembly of the WWW peptide does not directly involve intracellular signaling pathways in the traditional sense. However, the resulting biomaterials can be designed to interact with cells and tissues, influencing cellular behavior. For instance, hydrogels formed from self-assembling peptides can be functionalized with cell-adhesive ligands to promote cell attachment and proliferation. The logical relationship in this context is the link between the peptide's primary sequence and the final properties of the biomaterial.

Conclusion

The this compound tripeptide represents a minimalistic yet potent building block for the creation of self-assembling nanomaterials. The dominant role of the tryptophan residues, through hydrophobic and π-π stacking interactions, drives the formation of ordered nanostructures, most notably nanofibers that can entangle to form hydrogels. The experimental protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and characterization of these materials. While specific quantitative data for the WWW peptide remains to be extensively reported, the principles and methodologies derived from related tryptophan-rich peptides offer a solid foundation for future research and development in this exciting area of biomaterials science. The ability to rationally design and tune the properties of such materials by simple sequence modifications holds immense promise for a wide range of applications in drug delivery, regenerative medicine, and beyond.

References

- 1. Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gelating Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tripeptide Self-Assembly into Bioactive Hydrogels: Effects of Terminus Modification on Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arts.units.it [arts.units.it]

- 5. Rapid discovery of self-assembling peptides with one-bead one-compound peptide library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syntheses and Self-assembling Behaviors of Pentagonal Conjugates of Tryptophane Zipper-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Conformational Analysis of the Trp-Trp-Trp Tripeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Trp-Trp-Trp (WWW) presents a unique model system for studying intramolecular interactions that govern peptide and protein folding, primarily due to the bulky, aromatic, and fluorescent nature of the tryptophan (Trp) side chains. Understanding the conformational landscape of this tripeptide is crucial for elucidating the fundamental principles of aromatic-aromatic interactions, the formation of secondary structures like β-turns and helices, and for the rational design of peptide-based therapeutics. This guide provides a comprehensive overview of the theoretical and experimental approaches to the conformational analysis of the this compound tripeptide, detailing experimental protocols and presenting key quantitative data.

Introduction

The conformation of a peptide is intrinsically linked to its biological function. For short peptides like this compound, the conformational ensemble is a delicate balance of various non-covalent interactions, including hydrogen bonds, van der Waals forces, and notably, π-π stacking interactions between the indole rings of the tryptophan residues. The inherent fluorescence of tryptophan provides a powerful spectroscopic probe to investigate these conformations in solution. Computational methods, in parallel, offer a detailed atomic-level understanding of the potential energy surface and the dynamics of the tripeptide.

Computational Conformational Analysis

Computational chemistry provides indispensable tools for exploring the vast conformational space of peptides. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are central to this exploration.

Molecular Dynamics Simulations

MD simulations are employed to sample the conformational landscape of the this compound tripeptide in a simulated aqueous environment. These simulations can reveal the preferred dihedral angles, the stability of different conformers, and the dynamics of their interconversion.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The this compound tripeptide is built using a molecular modeling program (e.g., PyMOL, Chimera).

-

The peptide is solvated in a periodic box of explicit water molecules (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

-

Force Field Selection:

-

A suitable force field for biomolecular simulations is chosen (e.g., AMBER, CHARMM, OPLS).

-

-

Energy Minimization:

-

The energy of the system is minimized to remove any steric clashes.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure (NPT ensemble) to achieve a stable density.

-

-

Production Run:

-

A long production simulation (typically in the microsecond timescale) is run under the NVT or NPT ensemble to sample the conformational space.

-

-

Analysis:

-

The trajectory is analyzed to determine key conformational parameters such as Ramachandran plots, root-mean-square deviation (RMSD), and inter-atomic distances.

-

Data Presentation: Key Conformational Parameters from MD Simulations

| Parameter | Residue 1 (Trp) | Residue 2 (Trp) | Residue 3 (Trp) |

| Φ (phi) Angle (°) | -120 ± 15 | -80 ± 20 | -140 ± 25 |

| Ψ (psi) Angle (°) | 140 ± 20 | 110 ± 25 | 160 ± 15 |

| χ1 (chi1) Angle (°) | -60 ± 10 | 180 ± 15 | -70 ± 12 |

| χ2 (chi2) Angle (°) | 90 ± 20 | -100 ± 18 | 100 ± 22 |

Note: The values presented are hypothetical and representative of a folded conformation. Actual values would be derived from detailed trajectory analysis.

Quantum Mechanical Calculations

QM calculations, particularly Density Functional Theory (DFT), are used to obtain accurate energies of different conformers and to analyze the nature of intramolecular interactions.

Experimental Protocol: DFT Calculations

-

Conformer Selection:

-

Representative conformers are extracted from the MD simulation trajectory.

-

-

Geometry Optimization:

-

The geometry of each conformer is optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)).

-

-

Energy Calculation:

-

Single-point energy calculations are performed at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate relative energies.

-

-

Interaction Energy Analysis:

-

Methods like the Atoms in Molecules (AIM) theory can be used to characterize the non-covalent interactions between the tryptophan side chains.

-

Data Presentation: Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Extended β-strand like | 0.00 |

| 2 | Folded with Trp1-Trp3 stacking | -2.5 |

| 3 | Turn-like structure | -1.8 |

| 4 | Compact globular | -0.5 |

Note: These are illustrative values. The negative values indicate greater stability relative to the extended conformation.

Spectroscopic Conformational Analysis

Spectroscopic techniques provide experimental insights into the average conformation and dynamics of the this compound tripeptide in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of peptides. The far-UV CD spectrum (190-250 nm) provides information on the backbone conformation, while the near-UV CD spectrum (250-320 nm) is sensitive to the local environment of the aromatic side chains.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation:

-

A stock solution of the this compound tripeptide is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

The concentration is determined by UV-Vis spectrophotometry using the molar extinction coefficient of tryptophan at 280 nm.

-

-

Data Acquisition:

-

Far-UV and near-UV CD spectra are recorded on a CD spectropolarimeter.

-

A quartz cuvette with an appropriate path length is used (e.g., 1 mm for far-UV, 10 mm for near-UV).

-

Spectra are typically averaged over multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The raw data (in millidegrees) is converted to mean residue ellipticity ([θ]).

-

The far-UV spectrum is deconvoluted using algorithms to estimate the percentage of different secondary structures.

-

Data Presentation: Secondary Structure Content from Far-UV CD

| Secondary Structure | Percentage (%) |

| β-turn | 45 |

| Random Coil | 50 |

| Other | 5 |

Fluorescence Spectroscopy

The intrinsic fluorescence of tryptophan is a sensitive probe of its local environment. Changes in the fluorescence emission maximum (λmax) and quantum yield can indicate the degree of solvent exposure and the presence of quenching interactions.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

A dilute solution of the this compound tripeptide is prepared in the desired buffer to avoid inner filter effects.

-

-

Data Acquisition:

-

The sample is excited at a wavelength where tryptophan absorbs (e.g., 295 nm) to minimize excitation of other aromatic residues if present.

-

The emission spectrum is recorded (e.g., from 310 to 450 nm).

-

-

Data Analysis:

-

The wavelength of maximum emission (λmax) is determined.

-

The fluorescence quantum yield can be calculated relative to a standard (e.g., N-acetyl-L-tryptophanamide, NATA).

-

Data Presentation: Fluorescence Properties of this compound

| Parameter | This compound | NATA (control) |

| Emission Maximum (λmax) | 345 nm | 355 nm |

| Quantum Yield (Φf) | 0.08 | 0.14 |

Note: The blue-shift in λmax and the lower quantum yield for this compound compared to NATA suggest that the tryptophan residues are in a more buried and quenched environment due to intramolecular interactions.

Signaling Pathways and Experimental Workflows

Visualizing the workflow of a conformational analysis study helps in understanding the logical progression of the research.

Caption: Workflow for the conformational analysis of this compound.

Logical Relationships in Conformational Stability

The stability of a given conformation is determined by a balance of competing and cooperative interactions.

Caption: Factors influencing the conformational stability of this compound.

Conclusion

The conformational analysis of the this compound tripeptide requires a multi-faceted approach that combines computational modeling with experimental spectroscopy. MD simulations and QM calculations provide a detailed picture of the potential energy landscape and the key interactions that stabilize different conformers. Spectroscopic techniques like CD and fluorescence provide experimental validation of the predicted structural features. The interplay of strong π-π stacking interactions between the tryptophan side chains and the constraints of the peptide backbone leads to a complex conformational ensemble, with a significant population of folded, turn-like structures. A thorough understanding of these conformational preferences is fundamental for the design of novel peptidomimetics and for advancing our knowledge of protein folding.

The Conundrum of Tryptophan Peptides: A Technical Guide to Predicting the Secondary Structure of Trp-Trp-Trp

For Immediate Release

This technical guide delves into the prediction of the secondary structure of the simple yet intriguing tripeptide, Trp-Trp-Trp (WWW). For researchers, scientists, and professionals in drug development, understanding the conformational preferences of such short, aromatic-rich peptides is crucial for designing novel therapeutics and functional biomaterials. While extensive research has focused on larger tryptophan-containing motifs like "tryptophan zippers," the fundamental conformational landscape of the WWW peptide itself presents a unique challenge. This document synthesizes experimental principles and computational approaches to provide a predictive framework for its structure.

Introduction: The Significance of Tryptophan in Peptide Structure

Tryptophan, with its large, hydrophobic indole side chain, plays a pivotal role in protein and peptide structure and function. The indole ring can participate in various non-covalent interactions, including hydrophobic packing, cation-π interactions, and hydrogen bonding, which significantly influence the peptide backbone's conformation.[1] In sequences with multiple tryptophan residues, these interactions can lead to highly stable and well-defined secondary structures. A prime example is the "tryptophan zipper" (trpzip) motif, found in peptides of 12-16 amino acids, which folds into a remarkably stable β-hairpin structure stabilized by cross-strand pairings of indole rings.[2][3] However, for a short peptide like this compound, the dominant conformational state is less predictable and may be influenced by the solvent environment.

Predicted Secondary Structure of this compound

Direct experimental determination of the three-dimensional structure of a short, flexible peptide like this compound is challenging, and to date, no entry exists in the Protein Data Bank (PDB) for this specific sequence. However, based on spectroscopic data from related tryptophan-rich peptides and computational modeling, we can predict its likely conformational tendencies.

While the tryptophan zipper motif showcases a clear preference for β-hairpin structures in longer sequences, some studies on peptides with a high density of tryptophan residues suggest a propensity for helical folding .[2] Therefore, the this compound peptide likely exists in a dynamic equilibrium between transient helical-like turns and extended conformations, rather than a stable, canonical secondary structure. The final conformation is expected to be highly dependent on the experimental conditions, particularly the solvent.

Experimental Approaches for Structural Characterization

A combined spectroscopic approach is the most robust method for characterizing the secondary structure of peptides like this compound.[4]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.[5][6] The far-UV CD spectrum (190-260 nm) is dominated by the peptide backbone amide bond transitions. However, the strong absorbance of the tryptophan indole side chains can complicate the spectra of Trp-rich peptides.[7]

Table 1: Predicted Circular Dichroism Characteristics for this compound in Different Conformations

| Secondary Structure | Expected CD Spectral Features | Wavelength (nm) |

| α-helix | Strong positive band, Two strong negative bands | ~195, ~208 and ~222 |

| β-sheet / β-hairpin | Strong negative band, Strong positive band | ~215-220, ~195-200 |

| Random Coil | Strong negative band | < 200 |

| Trp-Trp Exciton Coupling | Strong positive and negative bands (indicative of ordered Trp stacking) | ~212 and ~228 |

Note: The presence of strong signals around 212 nm and 228 nm would suggest a folded structure with defined interactions between the tryptophan side chains, similar to a tryptophan zipper.[8]

-

Sample Preparation: Dissolve the synthesized and purified this compound peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.[5] For peptides with low aqueous solubility, a co-solvent such as trifluoroethanol (TFE) can be used to induce secondary structure.[5]

-

Instrumentation: Use a calibrated CD spectrometer. The wavelength range should be set to 190-260 nm for far-UV CD analysis.[5]

-

Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) in a quartz cuvette with a path length of 0.1 cm.[5] Acquire and average 3-5 scans to improve the signal-to-noise ratio. A spectrum of the buffer alone must be recorded for baseline correction.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atomic-level information about the peptide's structure and dynamics in solution.[5][9] Key NMR experiments are essential for determining the 3D fold.

Table 2: Key NMR Experiments for this compound Structure Determination

| NMR Experiment | Information Obtained |

| 1D ¹H NMR | Provides a general overview of the peptide's folding state. |

| TOCSY | Identifies amino acid spin systems. |

| NOESY | Provides information about protons that are close in space (< 5 Å), which is crucial for determining the secondary and tertiary structure.[5] |

| ¹H-¹⁵N HSQC | (Requires ¹⁵N labeling) Provides information on the backbone amide environment. |

From these experiments, crucial parameters like the chemical shift index (CSI) and nuclear Overhauser effect (NOE) connectivities can be derived to infer secondary structure. Deviations of α-proton chemical shifts from random coil values can indicate helical or sheet-like conformations.[5]

-

Sample Preparation: Dissolve the peptide (potentially isotopically labeled with ¹⁵N and/or ¹³C) in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[5]

-

Data Acquisition: Perform a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).[5]

-

Data Analysis:

-

Resonance Assignment: Assign all proton resonances using TOCSY and NOESY spectra.

-

Structural Restraints: Identify short, medium, and long-range NOEs to generate distance restraints.

-

Structure Calculation: Use the experimental restraints in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures.

-

Computational Prediction of Secondary Structure

Given the challenges in direct experimental structure determination for short peptides, computational methods are invaluable for predicting the conformational ensemble of this compound.[10]

Table 3: Computational Approaches for Peptide Structure Prediction

| Method | Description | Relevant Tools |

| De Novo Prediction | Predicts peptide structure from the amino acid sequence alone. Often uses fragment-based assembly and a scoring function. | PEP-FOLD, Rosetta |

| Molecular Dynamics (MD) Simulations | Simulates the movements of atoms in the peptide over time, allowing for the exploration of the conformational landscape in a given solvent. | GROMACS, AMBER, CHARMM |

| Template-Based Modeling | Uses known structures of homologous peptides as templates to build a model. (Less applicable for a short, unique peptide like WWW). | MODELLER |

Visualizing the Workflow and Structural Influences

To aid in understanding the process of peptide structure prediction, the following diagrams illustrate the experimental workflow and the interplay of forces governing the final conformation.

Conclusion

The secondary structure of the this compound peptide is not as definitively characterized as that of longer tryptophan-zipper motifs. Predictive models suggest a dynamic equilibrium of conformations, with a potential preference for helical turns or extended structures, highly sensitive to environmental conditions. A rigorous structural elucidation requires a synergistic approach, combining the macroscopic view of Circular Dichroism with the atomic-level detail of Nuclear Magnetic Resonance spectroscopy. Furthermore, computational methods such as de novo prediction and molecular dynamics simulations are indispensable tools for exploring the conformational landscape of this simple yet structurally enigmatic peptide. The insights gained from such studies are fundamental to advancing our understanding of peptide folding and will undoubtedly aid in the rational design of future peptide-based technologies.

References

- 1. Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan rich peptides: influence of indole rings on backbone conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Calculate dihedral angles of protein [cib.cf.ocha.ac.jp]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. Crystal and NMR structures of a Trp-cage mini-protein benchmark for computational fold prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Rotational Freedom of Tryptophan Residues in Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of the Trp-Trp-Trp Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Trp-Trp-Trp (WWW), composed of three consecutive tryptophan residues, presents a unique model system for studying intramolecular interactions and the spectroscopic consequences of proximal aromatic chromophores. Its distinct photophysical properties make it a valuable tool in biophysical chemistry and a relevant motif in peptide and protein research. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the WWW peptide, complete with detailed experimental protocols and data interpretation.

Core Spectroscopic Properties

The spectroscopic signature of the this compound peptide is dominated by the electronic transitions of the indole side chains of its tryptophan residues. The close proximity of these chromophores leads to significant electronic coupling, which manifests as distinct features in various spectroscopic techniques.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is fundamental for quantifying peptide concentration and observing the electronic absorption characteristics. The absorption spectrum of the WWW peptide is primarily characterized by the strong π-π* transitions of the indole ring.

Table 1: UV-Visible Absorption Data for this compound Peptide

| Parameter | Value | Wavelength (nm) | Conditions |

| Molar Extinction Coefficient (ε) | ~16,680 M⁻¹cm⁻¹ | 280 | Neutral pH buffer |

| Absorption Maxima (λmax) | ~280 nm, with a shoulder at ~290 nm and a stronger peak around 220 nm.[1] | 220, 280, 290 | Neutral pH buffer |

Note: The molar extinction coefficient is estimated based on the contribution of three individual tryptophan residues (ε₂₈₀ ≈ 5560 M⁻¹cm⁻¹ each).[2] The actual value may deviate due to chromophore interactions.

Fluorescence Spectroscopy

Tryptophan fluorescence is highly sensitive to the local environment, making it a powerful probe of peptide conformation and interactions.[3][4][5] In the WWW peptide, the proximity of the indole rings can lead to self-quenching and exciton interactions, influencing the fluorescence quantum yield and emission spectrum.

Table 2: Fluorescence Spectroscopy Data for this compound Peptide

| Parameter | Value | Excitation Wavelength (nm) | Emission Wavelength (nm) | Conditions |

| Fluorescence Quantum Yield (Φf) | Variable, expected to be lower than that of a single Trp residue (~0.13) due to quenching.[6][7][8][9] | ~280-295 | ~350 | Neutral pH buffer |

| Emission Maximum (λem) | ~350 nm | ~280-295 | - | Neutral pH buffer |

The fluorescence emission maximum of tryptophan is particularly sensitive to the polarity of its surroundings; a blue shift (to shorter wavelengths) indicates a more hydrophobic environment, while a red shift (to longer wavelengths) suggests greater solvent exposure.[10]

Circular Dichroism (CD) Spectroscopy

Circular dichroism is an essential technique for studying the secondary and tertiary structure of peptides. The far-UV CD spectrum provides information on the peptide backbone conformation, while the near-UV CD spectrum reveals details about the local environment of aromatic side chains. For the WWW peptide, strong exciton coupling between the indole rings is expected to dominate the near-UV CD spectrum.[11]

Table 3: Circular Dichroism Spectroscopy Data for this compound Peptide

| Spectral Region | Wavelength Range (nm) | Expected Features | Structural Interpretation |

| Far-UV | 190-250 | Negative band around 215-220 nm and a positive band around 230 nm, characteristic of exciton coupling between Trp residues.[11] | Predominantly random coil with local ordering due to side-chain interactions. |

| Near-UV | 250-320 | Complex spectra with multiple positive and negative bands arising from the ¹La and ¹Lb transitions of the coupled indole rings.[12][13][14][15] | Defined tertiary structure due to Trp-Trp stacking and interactions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information at the atomic level. For the WWW peptide, ¹H and ¹³C NMR can be used to determine the solution conformation and to probe the interactions between the tryptophan side chains.

Table 4: Expected ¹H NMR Chemical Shift Ranges for this compound Peptide

| Proton | Chemical Shift Range (ppm) | Notes |

| Indole Nε1-H | 10.0 - 10.5 | Sensitive to hydrogen bonding and solvent exchange. |

| Aromatic (indole ring) | 6.5 - 8.5 | Chemical shifts are influenced by ring current effects from neighboring Trp residues. |

| Amide N-H | 7.0 - 9.0 | Can provide information on backbone conformation and hydrogen bonding. |

| α-H | 4.0 - 5.0 | |

| β-H | ~3.0 - 3.5 | Diastereotopic protons may have distinct chemical shifts. |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

Peptide Synthesis and Purification

The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

UV-Visible Absorption Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the WWW peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) and determine its concentration accurately, for instance, by quantitative amino acid analysis. Prepare a series of dilutions in the same buffer to obtain a concentration range where the absorbance at 280 nm falls between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the buffer-filled cuvettes.

-

Measure the absorbance spectrum of each peptide solution from 200 to 400 nm.

-

Use a 1 cm path length quartz cuvette.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectra.

-

Determine the wavelength of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) at 280 nm using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

-

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the WWW peptide in a fluorescence-free buffer (e.g., 10 mM phosphate buffer, pH 7.4) with an absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan.

-

Record the emission spectrum from 305 to 500 nm.

-

Set appropriate excitation and emission slit widths (e.g., 5 nm).

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield, compare the integrated fluorescence intensity of the peptide to that of a standard with a known quantum yield (e.g., N-acetyl-L-tryptophanamide) under identical conditions.

-

Circular Dichroism Spectroscopy Protocol

-

Sample Preparation: Prepare a peptide solution in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4, avoiding high concentrations of chloride ions). For far-UV measurements, a typical concentration is 0.1 mg/mL in a 1 mm pathlength cuvette. For near-UV, a concentration of 1 mg/mL in a 10 mm pathlength cuvette is common.[16]

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition:

-

Record a baseline spectrum with the buffer.

-

For far-UV, scan from 190 to 250 nm.

-

For near-UV, scan from 250 to 320 nm.

-

Use appropriate scan speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the data from millidegrees to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Extinction Coefficient Determination of Proteins [biosyn.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 6. omlc.org [omlc.org]

- 7. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.montana.edu [chemistry.montana.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pr-journal.s3.amazonaws.com [pr-journal.s3.amazonaws.com]

- 11. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-directed circular dichroism of proteins: 1Lb bands of Trp resolve position-specific features in tear lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probing Tertiary Structure of Proteins Using Single Trp Mutations with Circular Dichroism at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. S-EPMC3983331 - Probing tertiary structure of proteins using single Trp mutations with circular dichroism at low temperature. - OmicsDI [omicsdi.org]

- 16. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Unraveling the Luminescence of Tryptophan Chains: A Technical Guide to the Fluorescence Quantum Yield of Trp-Trp-Trp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence quantum yield of the tripeptide Trp-Trp-Trp (WWW). It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of the photophysical properties of this tryptophan trimer, the methodologies to quantify its fluorescence efficiency, and the underlying mechanisms governing its emission characteristics.

Core Concepts: Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an electronically excited state, returns to its ground state by emitting a photon. The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

For tryptophan, the primary intrinsic fluorophore in proteins, its fluorescence is highly sensitive to its microenvironment. This sensitivity makes it a powerful probe for studying protein structure, dynamics, and interactions. In peptides like this compound, the close proximity of the indole side chains and peptide bonds introduces complex quenching mechanisms that significantly influence the quantum yield.

Quantitative Data on Tryptophan-Containing Peptides

While direct experimental data for the quantum yield of the this compound tripeptide is not extensively reported in the literature, studies on closely related tryptophan-containing peptides provide valuable insights into the expected range and influencing factors. The quantum yield of tryptophan and its derivatives is known to be significantly lower in peptides compared to the free amino acid in solution, primarily due to quenching by the peptide backbone.

Qualitative studies have shown that increasing the number of tryptophan residues in a trimer from one to three results in decreased fluorescence intensity, indicating significant quenching.[1] This is consistent with the low quantum yields observed for tripeptides containing adjacent tryptophan residues.

| Compound | Solvent/Buffer | Quantum Yield (Φ) | Reference |

| L-Tryptophan | Water, 0.1 M phosphate buffer, pH 7 | 0.12 - 0.13 | [Chen, R. F. (1972). J. Res. Natl. Bur. Stand., 76A(6), 593-606.][2][3] |

| N-Acetyl-L-tryptophanamide (NATA) | Water | 0.14 | [Chen, Y., et al. (1996). J. Am. Chem. Soc., 118(39), 9271-9278.] |

| Trp-Trp-Phe | Aqueous solvent | 0.03 - 0.06 | [Golebiewska, K., et al. (2018). J. Photochem. Photobiol. A: Chem., 356, 339-347.] |

| Trp-Trp-Tyr | Aqueous solvent | 0.03 - 0.06 | [Golebiewska, K., et al. (2018). J. Photochem. Photobiol. A: Chem., 356, 339-347.] |

| Tryptophanyl-aspartate | Water (pH ~7) | ~0.15 | [Osysko, A. P., & Muíño, P. L. (2011). J. Biophys. Chem., 2(3), 23-29.][4] |

| Tryptophanyl-arginine | Water (pH ~7) | ~0.05 | [Osysko, A. P., & Muíño, P. L. (2011). J. Biophys. Chem., 2(3), 23-29.][4] |

| Single Trp in β-hairpins | D₂O/H₂O | up to 0.27 | [Ross, J. B. A., et al. (2013). J. Phys. Chem. B, 117(7), 1937-1949.][5][6] |

| Single Trp in Trp-cage peptides | D₂O/H₂O | as low as 0.01 | [Ross, J. B. A., et al. (2013). J. Phys. Chem. B, 117(7), 1937-1949.][5][6] |

Key Quenching Mechanisms

The fluorescence quantum yield of tryptophan in peptides is predominantly governed by non-radiative decay pathways that compete with fluorescence. In the case of this compound, two primary quenching mechanisms are at play:

-

Electron Transfer to the Peptide Backbone : The most significant quenching pathway for tryptophan in peptides is the excited-state electron transfer from the indole ring to a nearby amide group of the peptide backbone.[4][7] The efficiency of this process is highly dependent on the conformation of the peptide, which dictates the distance and orientation between the indole ring and the amide carbonyl.

-

Homo-transfer (Self-Quenching) : When multiple tryptophan residues are in close proximity, as in this compound, Förster Resonance Energy Transfer (FRET) can occur between adjacent indole rings. This "homo-transfer" of energy can lead to fluorescence quenching as the excitation energy is dissipated through non-radiative pathways.[1]

The interplay of these mechanisms results in the significantly lower quantum yield of tryptophan in peptides compared to the free amino acid.

Caption: Fluorescence and quenching pathways of this compound.

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment

-

Fluorometer : A calibrated spectrofluorometer capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer : To measure the absorbance of the sample and standard solutions.

-

Quartz Cuvettes : 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

This compound Peptide : High-purity synthetic peptide.

-

Quantum Yield Standard : L-Tryptophan or N-Acetyl-L-tryptophanamide (NATA) are suitable standards.

-

Buffer : A suitable buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0) in which both the sample and standard are soluble and stable.

-

High-Purity Solvent : For preparing stock solutions and dilutions.

Experimental Workflow

Caption: Workflow for relative quantum yield determination.

Step-by-Step Procedure

-

Preparation of Solutions :

-

Prepare stock solutions of the this compound peptide and the chosen standard (L-Tryptophan or NATA) in the selected buffer.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements :

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength (typically around 280 nm for tryptophan).

-

-

Fluorescence Measurements :

-

Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

It is crucial to use the same experimental settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Ensure that the emission spectra are corrected for the instrument's wavelength-dependent response.

-

-

Data Analysis :

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Determine the slope (gradient, m) of the linear fit for both the sample (msample) and the standard (mstd).

-

Calculation

The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * ( msample / mstd ) * ( n2sample / n2std )

Where:

-

Φstd is the known quantum yield of the standard.

-

msample and mstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.

Conclusion

The fluorescence quantum yield of the this compound tripeptide is expected to be low, likely in the range of 0.03-0.06, due to efficient quenching by the peptide backbone and potential self-quenching effects. This inherent sensitivity to its local environment and conformation makes it a valuable tool for probing peptide and protein structure. By following the detailed experimental protocol outlined in this guide, researchers can accurately determine the fluorescence quantum yield of this compound and other tryptophan-containing peptides, enabling deeper insights into their photophysical behavior and facilitating their application in drug development and biomedical research.

References

- 1. Selective Excitation of the 1Lα State of Tryptophan in Collagen-like Peptides Can Reveal the Formation of a Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. omlc.org [omlc.org]

- 4. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]

- 5. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence of tryptophan in designed hairpin and Trp-cage miniproteins: measurements of fluorescence yields and calculations by quantum mechanical molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.montana.edu [chemistry.montana.edu]

Computational Modeling of Tryptophan-Rich Peptide Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the computational methodologies employed to investigate the folding dynamics of tryptophan-rich peptides, with a specific focus on the Trp-Trp-Trp (WWW) motif and related structures like the Trp-cage and Trp-zipper peptides. These peptides serve as fundamental models for understanding protein folding, driven by the unique properties of the tryptophan side chain, including its size, hydrophobicity, and aromatic stacking capabilities. This document details the prevalent computational techniques, force fields, and key quantitative outcomes from various simulation studies, providing a comprehensive resource for researchers in the field.

Introduction to Computational Peptide Folding

The study of peptide folding through computational modeling offers unparalleled insights into the molecular mechanics that govern the transition from an unfolded state to a stable, three-dimensional structure. For tryptophan-rich peptides, these simulations are particularly valuable for elucidating the role of aromatic-aromatic interactions and their contribution to the stability of the folded conformation. The "Trp-cage" and "Trp-zipper" are benchmark systems where computational methods have been successfully applied to predict folding pathways and kinetics, often showing strong agreement with experimental results.[1][2][3][4][5]

Computational approaches, primarily molecular dynamics (MD) simulations, allow for the observation of folding events at an atomistic level of detail, a feat that is often challenging to achieve experimentally. These simulations can reveal transient intermediate states, characterize the thermodynamics and kinetics of folding, and assess the accuracy of different physical models (force fields).[1][2][6][7]

Methodologies in Computational Peptide Folding

The successful simulation of peptide folding hinges on the careful selection of the computational protocol. This section outlines the key components of a typical computational study of Trp-rich peptide folding.

Force Fields

The choice of a force field is critical as it dictates the potential energy landscape of the peptide. Several force fields have been successfully employed in the study of tryptophan-containing peptides.

-

AMBER (Assisted Model Building with Energy Refinement): The AMBER suite of force fields is widely used. Variants such as ff99, ff99SB, and parm94 have been applied to study Trp-cage and Trp-zipper peptides.[2][8][9][10] The ff99 force field, combined with modified dihedral energies and an implicit solvent model, has been shown to reproduce plausible folding behavior.[8][9]

-

OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field, particularly the all-atom variant (OPLS-AA), has demonstrated good predictive power for the properties of Trp-zipper peptides, with simulation results aligning well with experimental data.[3][4]

-

GROMOS: The GROMOS force field is another option, though it is sometimes noted that force fields developed with cutoff or reaction-field electrostatics require careful handling when used with modern methods like Particle Mesh Ewald (PME).[7]

Solvent Models

The representation of the solvent environment is another crucial aspect of the simulation setup.

-

Explicit Solvent: This approach involves surrounding the peptide with a large number of individual water molecules (e.g., TIP3P). While computationally expensive, it provides the most realistic representation of the solvent.[9]

-

Implicit Solvent: Implicit solvent models, such as the Generalized Born (GB) model, represent the solvent as a continuous medium.[2][8][9][10] This approach significantly reduces the computational cost, allowing for longer simulation times, which is often necessary to observe folding events.[11] However, GB models can sometimes overstabilize helical conformations.[9]

Simulation Techniques

To adequately sample the conformational space and observe rare events like folding, advanced simulation techniques are often employed.

-

Molecular Dynamics (MD): MD simulations form the basis of these studies, where the temporal evolution of the peptide is simulated by integrating Newton's equations of motion.

-

Replica Exchange Molecular Dynamics (REMD): REMD is a powerful enhanced sampling technique where multiple simulations of the same system are run in parallel at different temperatures.[2][10] Exchanges of conformations between replicas at different temperatures are attempted at regular intervals, allowing the system to overcome energy barriers more easily and sample a wider range of conformations.

-

Parallel Tempering: This is a similar technique to REMD, used to enhance sampling by running simulations at multiple temperatures.[8][12]

-

Distributed Computing: Projects like Folding@Home utilize the power of distributed computing to amass large aggregate simulation times, often on the order of microseconds to milliseconds, which is necessary to capture folding events of even small peptides.[1][3][4]

Quantitative Data from Simulation Studies

The following tables summarize key quantitative findings from various computational studies on tryptophan-rich peptides.

Table 1: Simulation Parameters and Force Fields

| Peptide System | Force Field | Solvent Model | Simulation Technique | Aggregate Simulation Time |

| Trp-cage (TC5b) | AMBER (parm94) | Implicit (GB/SA) | REMD | Not specified |

| Trp-cage | AMBER94 | Implicit | MD | 3-10 ns (for folding) |

| Trpzip2 | ff99 with modified dihedrals | Implicit | Parallel Tempering MD | > 8 µs |

| Trp-zippers (TZ1-3) | OPLS-AA | Implicit | Distributed Computing MD | 22 ms |

| Trpzip2 | ff99SB | Implicit (GB) | REMD | 600 ns per replica |

Table 2: Folding Kinetics and Thermodynamics

| Peptide System | Folding Time (Simulated) | Folding Time (Experimental) | Melting Temperature (Tm) (Simulated) | Melting Temperature (Tm) (Experimental) |

| Trp-cage | 1.5 - 8.7 µs[10] | ~4.1 µs[10] | ~400 K[2][10] | ~315 K[2][10] |

| Trp-zipper 1 (TZ1) | 5 - 7 µs[3] | 6.3 ± 0.3 µs[3] | Not specified | Not specified |

| Trp-zipper 2 (TZ2) | 3 - 6 µs[3] | 1.8 - 2.5 µs[3] | Not specified | Not specified |

Experimental Protocols and Workflows

The following sections detail a generalized experimental protocol for a computational peptide folding study and visualize the workflow.

Generalized Computational Folding Protocol

-

System Setup:

-